molecular formula C10H12IN B3390644 N-(cyclopropylmethyl)-2-iodoaniline CAS No. 1156168-62-5

N-(cyclopropylmethyl)-2-iodoaniline

Cat. No.: B3390644
CAS No.: 1156168-62-5
M. Wt: 273.11 g/mol
InChI Key: FXSRSHXMWZJOGA-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-2-iodoaniline” is a compound that likely contains an aniline (a benzene ring attached to an amine group), a cyclopropylmethyl group attached to the nitrogen of the aniline, and an iodine atom attached to the second carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a cyclopropylmethyl halide in a nucleophilic substitution reaction . The iodination of the benzene ring could potentially be achieved through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure would likely feature a benzene ring, indicative of aromaticity and stability. The electron-donating amine group could potentially activate the benzene ring towards electrophilic aromatic substitution .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as acylation or diazotization . The presence of the iodine atom might also allow for various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, anilines are polar due to the presence of the amine group, and they can participate in hydrogen bonding .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards would depend on the exact structure and properties of the compound. As a general rule, handling of chemical compounds should always be done with appropriate safety measures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity and interactions with various biological targets .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSRSHXMWZJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156168-62-5
Record name N-(cyclopropylmethyl)-2-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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